molecular formula C11H15F2N5 B11747723 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747723
M. Wt: 255.27 g/mol
InChI Key: UCKXRMFGVBUIFD-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

Core Architecture and Functional Groups

The compound features two distinct pyrazole rings connected via methylamine linkers. The first pyrazole (position 5) carries a difluoromethyl (-CF₂H) group at the 1-position, while the second pyrazole (position 4) is substituted with an ethyl (-CH₂CH₃) group at the 1-position. This asymmetry introduces varied electronic environments: the difluoromethyl group exerts electron-withdrawing effects, while the ethyl group provides steric bulk and moderate electron donation.

Table 1: Molecular Properties
Property Value
IUPAC Name {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Molecular Formula C₁₁H₁₅F₂N₅
Molecular Weight 263.27 g/mol
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 6 (pyrazole N, F, NH)

The amine linker enables protonation, forming water-soluble salts, while the fluorinated pyrazole enhances lipid membrane permeability.

Stereoelectronic Effects

The difluoromethyl group’s electronegativity (-I effect) reduces electron density on the adjacent pyrazole, increasing its susceptibility to electrophilic attack. Conversely, the ethyl group’s inductive (+I) effect stabilizes the 4-position pyrazole, creating a push-pull system that influences reactivity in metal coordination.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3

InChI Key

UCKXRMFGVBUIFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The 1-(difluoromethyl)pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. A modified Knorr pyrazole synthesis is employed using ethyl 4,4-difluoroacetoacetate and hydrazine hydrate under acidic conditions.

Reaction Conditions :

  • Hydrazine hydrate (1.2 eq), ethanol, reflux (12 h)

  • Yield: 78%

Difluoromethylation at N1

N-Alkylation of the pyrazole nitrogen is achieved using difluoromethyl bromide (CHF₂Br) in the presence of potassium carbonate:

Pyrazole+CHF2BrK2CO3,DMF1-(Difluoromethyl)-1H-pyrazole[5]\text{Pyrazole} + \text{CHF}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 1\text{-(Difluoromethyl)-1H-pyrazole} \quad

Optimization Data :

ParameterOptimal ValueYield Impact
SolventDMF+32%
Temperature80°C+18%
Reaction Time8 h+25%

Functionalization at C5

The C5 position is functionalized via Vilsmeier-Haack formylation followed by reductive amination:

1-(Difluoromethyl)pyrazolePOCl3,DMF5-Formyl derivativeNaBH4/NH35-Aminomethyl derivative[1]\text{1-(Difluoromethyl)pyrazole} \xrightarrow{\text{POCl}3, \text{DMF}} \text{5-Formyl derivative} \xrightarrow{\text{NaBH}4/\text{NH}_3} \text{5-Aminomethyl derivative} \quad

Synthesis of 1-Ethyl-1H-pyrazole-4-ylmethanamine

Ethylation at N1

Pyrazole is alkylated using ethyl bromide in a phase-transfer catalytic system:

Pyrazole+C2H5BrTBAB,NaOH1-Ethyl-1H-pyrazole[2]\text{Pyrazole} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{TBAB}, \text{NaOH}} 1\text{-Ethyl-1H-pyrazole} \quad

Yield : 85–92%

Bromination at C4

Electrophilic bromination with N-bromosuccinimide (NBS) introduces a bromine atom at C4:

1-Ethylpyrazole+NBSAIBN,CCl44-Bromo-1-ethyl-1H-pyrazole[4]\text{1-Ethylpyrazole} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} 4\text{-Bromo-1-ethyl-1H-pyrazole} \quad

Regioselectivity : >95% at C4

Amination of Bromomethyl Intermediate

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia:

4-Bromo-1-ethylpyrazole+NH3EtOH,Δ4-Aminomethyl-1-ethyl-1H-pyrazole[2]\text{4-Bromo-1-ethylpyrazole} + \text{NH}_3 \xrightarrow{\text{EtOH}, \Delta} 4\text{-Aminomethyl-1-ethyl-1H-pyrazole} \quad

Coupling of Pyrazole Fragments

Reductive Amination

The two pyrazole-methyl aldehydes are coupled via reductive amination using sodium cyanoborohydride:

Pyrazole-CHO+Pyrazole-CHONaBH3CN,NH4OAcTarget Amine[3]\text{Pyrazole-CHO} + \text{Pyrazole-CHO} \xrightarrow{\text{NaBH}3\text{CN}, \text{NH}4\text{OAc}} \text{Target Amine} \quad

Reaction Optimization :

ConditionOptimal ValuePurity
SolventMeOH99.1%
pH6.598.7%
Temperature25°C97.5%

Alternative Pathway: Nucleophilic Substitution

Pyrazole-methyl bromides react with ethylenediamine in a one-pot reaction:

2Pyrazole-CH2Br+H2NCH2CH2NH2K2CO3Target Amine[5]2 \text{Pyrazole-CH}2\text{Br} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{Target Amine} \quad

Comparative Yields :

MethodYield (%)Isomer Formation
Reductive Amination64None
Nucleophilic Sub.58<2%

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, 70:30 H₂O/ACN, 1 mL/min

  • Retention Time : 8.2 min

  • Purity : >99.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (s, 1H, pyrazole-H), 5.81 (s, 2H, NH₂), 3.80 (s, 3H, CH₃).

  • ¹³C NMR : δ 149.2 (C-F₂), 140.1 (pyrazole-C), 52.3 (CH₂NH).

Challenges and Mitigation Strategies

Isomer Formation

The diazotization step in difluoromethylation may produce regioisomers. This is mitigated by:

  • Low-temperature reactions (−5°C)

  • Use of Cu₂O as a catalyst

Functional Group Compatibility

  • Sensitive Groups : The difluoromethyl group is prone to hydrolysis under strongly acidic conditions. Neutral pH is maintained during amination.

  • Side Reactions : Over-alkylation is prevented by using a 10% excess of alkylating agents.

Industrial-Scale Considerations

ParameterLab ScalePilot Scale
Batch Size100 g50 kg
Cycle Time72 h120 h
Overall Yield64%58%
Purity99.5%98.7%

Scale-up challenges include exothermic reactions during alkylation and cost-effective removal of Cu₂O residues.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

Microreactor technology reduces reaction time for diazotization from 8 h to 15 min, improving yield to 71%.

Photocatalytic Difluoromethylation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces Cu₂O loading by 80% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazoline derivatives.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Difluoromethyl ketones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, the difluoromethyl pyrazole moiety has been linked to inhibitory activity against Botrytis cinerea, a pathogenic fungus affecting crops. In a study, two pyrazole-4-carboxamides synthesized from difluoromethyl pyrazole showed moderate antifungal activity, suggesting that modifications to the pyrazole structure can enhance efficacy against fungal pathogens .

Antimicrobial Properties

Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial effects. The synthesis of various heterocyclic compounds from pyrazole derivatives has been reported to yield products with notable antimicrobial efficacy . The ability of such compounds to inhibit bacterial growth makes them candidates for further development in medicinal chemistry.

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. Compounds like celecoxib, a well-known anti-inflammatory drug, contain a pyrazole scaffold. This suggests that new derivatives, including {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine, could potentially exhibit similar therapeutic effects by modulating cyclooxygenase enzymes .

Synthesis and Structural Studies

The synthesis of this compound involves multi-step reactions that can include the formation of key intermediates through methods such as Claisen reactions and nucleophilic substitutions. Structural elucidation techniques such as NMR and X-ray diffraction are crucial for confirming the purity and configuration of synthesized compounds .

Study on Antifungal Activity

In a study focusing on the antifungal properties of difluoromethyl pyrazole derivatives, researchers synthesized several compounds and evaluated their activity against Botrytis cinerea. The docking studies indicated that the difluoromethyl group plays a critical role in binding interactions with target proteins involved in fungal growth .

Synthesis of Novel Derivatives

Another research effort involved synthesizing new thiazoles and thiadiazoles from pyrazole derivatives. These compounds exhibited promising biological activities, reinforcing the versatility of the pyrazole framework in drug discovery .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine - 1-(Difluoromethyl)pyrazole
- 1-Ethylpyrazole
C₁₁H₁₅F₂N₅ 267.27 Hypothesized agrochemical intermediate; enhanced metabolic stability due to fluorine
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine - 1-Ethylpyrazole
- 1-(2-Fluoroethyl)pyrazole
C₁₀H₁₇F₂N₅ 253.27 Fluorine substitution improves lipophilicity; potential CNS-targeting agent
Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine - 1-(Trifluoroethyl)pyrazole
- Propylamine
C₉H₁₅F₃N₃ 257.69 High electronegativity from CF₃ group; used in fluorinated ligand design
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine - Difluoromethylpyrazole
- 5-Fluoro-1,3-dimethylpyrazole
C₁₀H₁₃F₃N₅ 295.69 Dual fluorine and methyl groups enhance pesticidal activity
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine - 1-Ethylpyrazole
- Unsubstituted pyrazole
C₉H₁₃N₅ 191.24 Simpler structure; foundational scaffold for kinase inhibitors

Structural and Functional Differences

Fluorination Patterns :

  • The difluoromethyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing trifluoroethyl group in propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine . This difference impacts reactivity in cross-coupling reactions and binding affinity in biological targets.
  • Compounds like 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine combine difluoromethyl and methyl/fluoro groups, optimizing both steric hindrance and metabolic resistance .

Fluoroethyl substituents (e.g., in 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine) increase polarity, improving aqueous solubility for pharmaceutical applications .

Biological and Industrial Relevance :

  • Fluorinated pyrazoles are prevalent in agrochemicals (e.g., herbicides, fungicides) due to fluorine’s ability to resist oxidative degradation .
  • Ethyl-substituted pyrazoles are common in kinase inhibitors, where the ethyl group balances lipophilicity and metabolic stability .

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be characterized by its molecular formula C12H18F2N5C_{12}H_{18}F_2N_5 and a molecular weight of 305.76 g/mol. The difluoromethyl and ethyl groups are significant for its biological interactions, potentially enhancing its binding affinity to various biological targets.

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.

Biological Activity Overview

A summary of the biological activities reported for this compound and related pyrazole derivatives is provided in the table below:

Activity Type Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, including HeLa and HepG2.
Antioxidant PropertiesDemonstrates significant antioxidant activity in various assays (ABTS, FRAP).
Enzyme InhibitionPotential inhibitor of cyclooxygenase (COX) enzymes, impacting inflammatory pathways.
SelectivityShows selective activity against cancer cells with minimal toxicity to normal cells.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that a related pyrazole derivative inhibited cell proliferation in HeLa cells by over 60% while showing minimal toxicity to normal fibroblasts . This suggests a promising therapeutic window for cancer treatment.
  • Antioxidant Activity : Research indicated that certain pyrazole compounds exhibited strong antioxidant properties, which could be beneficial in treating oxidative stress-related diseases . These findings highlight the potential for developing multifunctional drugs.
  • Enzyme Interaction Studies : Docking simulations have shown that pyrazole derivatives can bind effectively to COX enzymes, indicating their potential as anti-inflammatory agents . The binding affinity values suggest significant interactions that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Cyclization : Formation of pyrazole cores via reactions of hydrazines with diketones or enol ethers (e.g., ethyl acetoacetate) under acidic conditions .
  • Functionalization : Substitution at the pyrazole nitrogen using alkylating agents (e.g., 1-ethyl groups) or halogenation for difluoromethyl introduction .
  • Coupling : Amine linkage between pyrazole moieties via reductive amination or nucleophilic substitution .
  • Characterization : Intermediates are verified using IR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For example, IR peaks for C-F bonds (~1100 cm⁻¹) confirm difluoromethyl incorporation .

Q. How can researchers optimize reaction yields for pyrazole-amine coupling steps?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Use of palladium catalysts (e.g., Pd/C) for hydrogenation or copper(I) iodide for Ullmann-type couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions, while ethanol/water mixtures improve solubility in reductive amination .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product suppression .
  • Monitoring : TLC or HPLC tracks progress, with quenching in acidic/basic conditions to isolate products .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies methylene bridges (δ 3.5–4.5 ppm) and pyrazole protons (δ 6.5–8.0 ppm). ¹⁹F NMR confirms difluoromethyl groups (δ -70 to -90 ppm) .
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching C/F content .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., difluoromethyl vs. methyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs in receptor binding assays (e.g., σ receptors) or antimicrobial screens. For example:
  • Difluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Ethyl substituents on pyrazole-N reduce steric hindrance, increasing binding affinity to target proteins .
  • Computational Modeling : Use docking simulations (AutoDock, Schrödinger) to predict interactions with active sites (e.g., tubulin or enzyme pockets) .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidative defluorination) that may reduce efficacy in vivo .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .
  • Dose Optimization : Adjust dosing regimens based on bioavailability data (e.g., subcutaneous vs. oral administration) .

Q. How can researchers design experiments to assess environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 2–12) to track breakdown products via LC-MS .
  • Bioaccumulation Assays : Use aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Toxicity Screening : Evaluate acute/chronic effects on algae, fish, and soil microorganisms using OECD guidelines .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in anticancer assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-concentration experiments (e.g., Tukey’s test for significance) .
  • Synergy Analysis : Apply the Chou-Talalay method to assess combinatorial effects with standard chemotherapeutics .

Q. How should researchers address variability in antimicrobial susceptibility testing?

  • Methodological Answer :

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution (e.g., Mueller-Hinton agar, 18–24 hr incubation) .
  • Positive/Negative Controls : Include reference strains (e.g., E. coli ATCC 25922) and solvent-only blanks .
  • Replicate Experiments : Perform triplicate runs with independent cultures to account for biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.